Triptobenzene A
Description
Triptobenzene A is a diterpenoid compound isolated from the Tripterygium genus, particularly Tripterygium hypoglaucum (昆明山海棠) and medicinal preparations like Tripterygium glycosides (雷公藤多苷片). It belongs to the abietane-type diterpenoid family, characterized by a fused tricyclic ring system with specific functional group modifications. Structural elucidation via NMR and mass spectrometry confirms its molecular formula as C₂₀H₂₆O₃, featuring hydroxyl and ketone groups critical for its bioactivity .
This compound is recognized for its cytotoxic properties against cancer cell lines, including SH-SY5Y (human neuroblastoma) and SW1990 (pancreatic carcinoma), though its exact IC₅₀ values remain under investigation . Its role in traditional Chinese medicine, particularly in autoimmune and inflammatory disease management, is attributed to its modulation of neutrophil extracellular traps (NETs) and inflammatory pathways .
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,4aS,10aR)-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C20H28O3/c1-12(2)13-5-7-15-14(18(13)23)6-8-16-19(15,3)10-9-17(22)20(16,4)11-21/h5,7,12,16,21,23H,6,8-11H2,1-4H3/t16-,19-,20-/m1/s1 |
InChI Key |
TZJRHFCKOBGRSH-NSISKUIASA-N |
Isomeric SMILES |
CC(C)C1=C(C2=C(C=C1)[C@]3(CCC(=O)[C@]([C@@H]3CC2)(C)CO)C)O |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCC(=O)C(C3CC2)(C)CO)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Triptobenzene A shares structural homology with other diterpenoids from the Tripterygium genus but differs in substituent groups and stereochemistry, leading to varied bioactivities. Below is a comparative analysis:
Key Findings
Cytotoxicity: Triptophenolide (IC₅₀ = 1.10 μM) exhibits stronger cytotoxicity than this compound, likely due to its lactone ring enhancing cellular uptake .
Enzyme Inhibition : Triptobenzene D’s α-amylase inhibition (IC₅₀ ~ 5 μM) contrasts with this compound’s lack of reported enzymatic activity, highlighting substituent-driven specificity .
Structural Determinants: The ketone group at C-14 in this compound may reduce solubility compared to hydroxyl-rich analogs like Triptonoterpene, affecting bioavailability .
NMR Spectral Comparison
Q & A
Q. What strategies ensure rigorous peer review of this compound research, particularly for interdisciplinary studies?
- Methodological Answer : Engage reviewers from synthetic chemistry, pharmacology, and computational biology. Share raw datasets and code repositories (e.g., GitHub). Address contradictory findings transparently in discussion sections, and pre-register studies on platforms like Open Science Framework .
Tables for Comparative Analysis
Q. Table 1: Comparison of Synthetic Routes for this compound
Q. Table 2: Biological Activity of this compound Across Models
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
